molecular formula C12H15FN2O B1386033 (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone CAS No. 1152587-50-2

(2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone

Cat. No.: B1386033
CAS No.: 1152587-50-2
M. Wt: 222.26 g/mol
InChI Key: HANYEWXRXGYXFH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone typically involves the reaction of 2-amino-5-fluorobenzoyl chloride with piperidine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is often used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of chemicals to meet industrial safety standards .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, although it is not used clinically.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The exact mechanism of action of (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone is not well-documented. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The amino and carbonyl groups may form hydrogen bonds with biological targets, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its chlorine or bromine analogs .

Biological Activity

(2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone, often referred to as a derivative of piperidine and an aminophenyl compound, has garnered attention in the field of medicinal chemistry due to its promising biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an amino group and a fluorophenyl moiety. This structural configuration is significant for its interaction with biological targets, influencing its pharmacokinetics and pharmacodynamics.

Research indicates that derivatives similar to this compound exhibit various mechanisms of action:

  • Inhibition of Protein Targets : Compounds with similar structures have been shown to inhibit protein disulfide isomerase (PDI), which is crucial in protein folding and stability. Inhibiting PDI can lead to apoptosis in cancer cells, making it a target for anticancer therapies .
  • Antimicrobial Activity : Some derivatives have demonstrated antibacterial properties against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
  • Cytotoxic Effects : Studies have reported that certain piperidine derivatives induce cytotoxicity in cancer cell lines by promoting cell cycle arrest and apoptosis .

Anticancer Activity

Several studies have focused on the anticancer potential of piperidine derivatives. For instance, compounds structurally related to this compound have shown significant activity against various cancer cell lines:

  • IC50 Values : Many studies report IC50 values in the low micromolar range, indicating effective inhibition of cancer cell proliferation. For example, compounds targeting vimentin showed selective inhibition of mesenchymal cancer cells with an IC50 greater than 10 μM .

Antimicrobial Activity

The antimicrobial properties of similar compounds have been evaluated extensively:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
2-Amino-5-fluorophenyl derivativeStaphylococcus aureus0.0039 mg/mL
2-Amino-5-fluorophenyl derivativeEscherichia coli0.025 mg/mL

These results indicate that the compound exhibits robust antibacterial activity, particularly against common pathogens .

Case Studies

  • Study on Anticancer Activity : A recent study synthesized a series of piperidine derivatives, including this compound. The evaluation revealed that these compounds inhibited cell growth in various cancer cell lines, with particular efficacy against breast cancer cells by disrupting vimentin filaments .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of piperidine derivatives against a panel of bacteria, finding that some compounds significantly inhibited the growth of E. coli and S. aureus, underscoring their potential as therapeutic agents for bacterial infections .

Properties

IUPAC Name

(2-amino-5-fluorophenyl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c13-9-4-5-11(14)10(8-9)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANYEWXRXGYXFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C=CC(=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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